- Rapid synthesis of oxazoles under microwave conditions, Synlett, 1999, (10), 1642-1644

Cas no 92-71-7 (2,5-Diphenyloxazole)

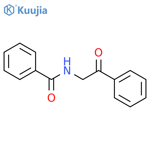

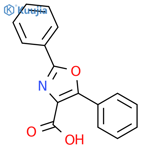

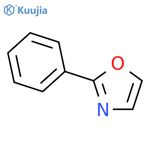

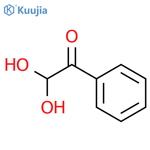

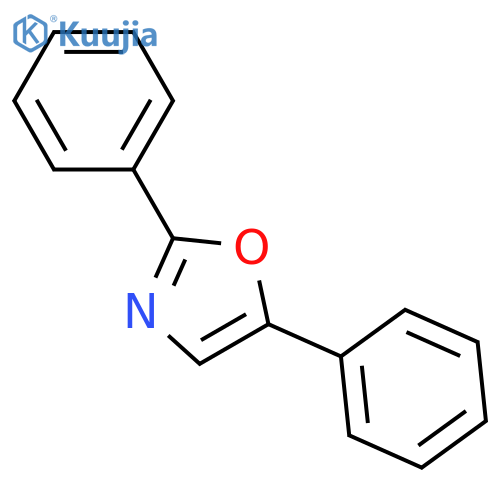

2,5-Diphenyloxazole structure

Nombre del producto:2,5-Diphenyloxazole

Número CAS:92-71-7

MF:C15H11NO

Megavatios:221.253943681717

MDL:MFCD00005306

CID:34659

PubChem ID:7105

2,5-Diphenyloxazole Propiedades químicas y físicas

Nombre e identificación

-

- 2,5-Diphenyloxazole

- DPO

- PPO

- 2,5-Diphenyloxazoleometry

- 2,5-diphenyl-Oxazole

- dpo (scintillator)

- 2,5-diphenyl-oxazol

- ppo (scintillator)

- tritosol

- usaf ek-6775

- Oxazole,2,5-diphenyl-

- 2,5-Diphenyl-1,3-oxazol

- 2,5-Diphenyloxazole [for scintillation spectrometry]

- 2,5-diphenyl-1,3-oxazole

- 2,5-DIPHENYLOXAZOLE (PPO) AR

- 2.5-Diphenyloxazole

- OXAZOLE, 2,5-DIPHENYL-

- PPO (VAN)

- PPO (scintillator) (VAN)

- 2,5-Diphenyloxazole (PPO)

- CNRNYORZJGVOSY-UHFFFAOYSA-N

- 2,3-oxazole

- Oxazole,5-diphenyl-

- WLN: T5N COJ BR& DR

- zlchem 624

- PubChem8632

- Diphenyloxazole (Related)

- 2,5-Diphenyloxazole (ACI)

- NSC 24856

- NSC 49168

-

- MDL: MFCD00005306

- Renchi: 1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H

- Clave inchi: CNRNYORZJGVOSY-UHFFFAOYSA-N

- Sonrisas: N1=C(C2C=CC=CC=2)OC(C2C=CC=CC=2)=C1

- Brn: 0157021

Atributos calculados

- Calidad precisa: 221.08400

- Masa isotópica única: 221.084

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 2

- Complejidad: 231

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 4.7

- Carga superficial: 0

- Superficie del Polo topológico: 26

Propiedades experimentales

- Color / forma: Needle like crystals. It can volatilize slightly with water vapor.

- Denso: 1.06

- Punto de fusión: 72-74 °C (lit.)

- Punto de ebullición: 360 °C(lit.)

- Punto de inflamación: 360°C

- índice de refracción: 1.6231 (estimate)

- Coeficiente de distribución del agua: NEGLEGIBLE

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.

- PSA: 26.03000

- Logp: 4.00860

- Disolución: It is easily soluble in ethanol and diethyl ether, but almost insoluble in water.

2,5-Diphenyloxazole Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H302,H319,H413

- Declaración de advertencia: P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-36

- Instrucciones de Seguridad: S24/25-S25-S24

- Rtecs:RP6825000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- TSCA:Yes

- Condiciones de almacenamiento:Store at room temperature

2,5-Diphenyloxazole Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Diphenyloxazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB116332-25 g |

2,5-Diphenyloxazole, 99%; . |

92-71-7 | 99% | 25 g |

€61.40 | 2023-07-20 | |

| Chemenu | CM191399-500g |

2,5-diphenyl-oxazole |

92-71-7 | 95%+ | 500g |

$255 | 2024-07-20 | |

| Enamine | EN300-16870-50.0g |

2,5-diphenyl-1,3-oxazole |

92-71-7 | 95% | 50.0g |

$51.0 | 2023-02-09 | |

| Ambeed | A346715-25g |

2,5-Diphenyloxazole |

92-71-7 | 98% | 25g |

$15.0 | 2024-04-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD67887-25g |

2,5-Diphenyloxazole |

92-71-7 | 98% | 25g |

¥71.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82040-100g |

2,5-Diphenyloxazole |

92-71-7 | 100g |

¥389.0 | 2021-09-08 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | PD4630-25g |

2,5-Diphenyloxazole |

92-71-7 | 25g |

¥390元 | 2023-09-15 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H59749-5g |

2,5-Diphenyloxazole |

92-71-7 | 99% | 5g |

¥91 | 2023-09-19 | |

| Ambeed | A346715-10g |

2,5-Diphenyloxazole |

92-71-7 | 98% | 10g |

$15.00 | 2021-07-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032572-25g |

2,5-Diphenyloxazole |

92-71-7 | 25g |

¥190 | 2024-05-20 |

2,5-Diphenyloxazole Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , Carbon nitride (polymeric) Solvents: Dimethylformamide ; 1 min, rt; 10 - 24 h, 25 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referencia

- Semi-heterogeneous photo-Cu-dual-catalytic cross-coupling reactions using polymeric carbon nitrides, Science Bulletin, 2022, 67(1), 71-78

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Thionyl chloride ; 50 °C

1.2 Catalysts: Aluminum chloride ; 3 h, reflux; reflux → 30 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 100 °C

1.2 Catalysts: Aluminum chloride ; 3 h, reflux; reflux → 30 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 100 °C

Referencia

- A preparation method of scintillation pure level 2,5-diphenyloxazole, China, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , 1-(Bromophenylmethyl)-4-methoxybenzene (polystyrene-bound) Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt

1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt

1.3 Reagents: Trifluoroacetic acid Solvents: 1,2-Dimethoxyethane

Referencia

- Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson-Gabriel Synthesis of Oxazoles, Journal of Combinatorial Chemistry, 2005, 7(3), 463-473

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Copper(1+), [N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-3,5-dimethyl-1H-p… ; 24 h, 40 °C

Referencia

- Reaction of Alkynes and Azides: Not Triazoles Through Copper-Acetylides but Oxazoles Through Copper-Nitrene Intermediates, Chemistry - A European Journal, 2014, 20(12), 3463-3474

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; reflux

Referencia

- N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles, Synthesis, 2015, 47(13), 1899-1904

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Acetic acid , Silver carbonate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C; 120 °C → rt

Referencia

- Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates through double C-H bond cleavage, Chemical Communications (Cambridge, 2012, 48(31), 3763-3765

Synthetic Routes 9

Condiciones de reacción

Referencia

- Thermal rearrangements of arylaroylaziridines to 2,5-diaryloxazoles, Chemical Communications (London), 1968, (7), 380-1

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide , Oxygen Catalysts: Cuprous chloride Solvents: Dimethylformamide ; 20 min, 1 atm, 80 °C

Referencia

- Copper-Catalyzed Oxidative Arylation of Heteroarenes under Mild Conditions Using Dioxygen as the Sole Oxidant, Chemistry - A European Journal, 2011, 17(23), 6321-6325

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide , Cesium carbonate , Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 10 h, 100 °C

Referencia

- I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazoles, Tetrahedron Letters, 2022, 112,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ; 24 h, 60 °C

Referencia

- Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline, Chemical Communications (Cambridge, 2008, (10), 1241-1243

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Trimethylsilyl triflate Solvents: Diethyl ether , Dichloromethane ; -78 °C; 15 min, 0 °C

Referencia

- Iodine(III)-promoted synthesis of oxazoles through oxidative cyclization of N-styryl benzamides, Synlett, 2013, 24(16), 2119-2123

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane , Copper fluoride (CuF2) Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

Referencia

- Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C-O/C-H Coupling, Angewandte Chemie, 2021, 60(19), 10690-10699

Synthetic Routes 15

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Silver carbonate , Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 24 h, 60 °C

Referencia

- Direct arylation of thiazoles on water, Angewandte Chemie, 2007, 46(42), 7996-8000

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 80 °C

Referencia

- TBHP/I2-Mediated Domino Oxidative Cyclization for One-Pot Synthesis of Polysubstituted Oxazoles, Organic Letters, 2010, 12(23), 5561-5563

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Sulfanilamide , Iodine , Oxygen Solvents: Dimethyl sulfoxide ; 5 h, 100 °C

Referencia

- Metal-Free sp3 C-H Functionalization: PABS/I2-Promoted Synthesis of Polysubstituted Oxazole Derivatives from Arylethanones and 2-Amino-2-alkyl/arylacetic Acid, Synlett, 2015, 26(20), 2866-2869

2,5-Diphenyloxazole Raw materials

- Methanone, phenyl[(2R,3S)-3-phenyl-2-aziridinyl]-, rel-

- 4-Oxazolol, 4,5-dihydro-2,5-diphenyl-, 4-acetate, (4R,5S)-rel-

- PHENYLGLYOXAL MONOHYDRATE

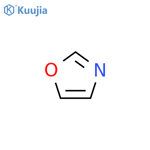

- 2-Phenyloxazole

- Benzamido Acetophenone

- Oxazole

- 2-Amino-2-phenylacetic acid

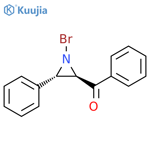

- rel-[(2R,3S)-1-Bromo-3-phenyl-2-aziridinyl]phenylmethanone

- Diphenyl-1,3-oxazole-4-carboxylic acid

- Chalcone

- 2-Amino-1-phenylethanone

- Benzoic acid

- 2-(phenylformamido)acetic acid

- Iodobenzene

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- [1-(1,1-Dimethylethyl)-3-phenyl-2-aziridinyl]phenylmethanone

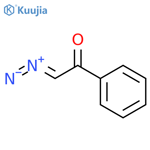

- alpha-diazoacetophenone

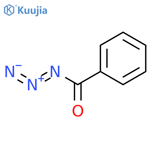

- benzoyl azide

- 5-Phenyloxazole

- Acetophenone

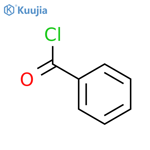

- Benzoyl chloride

2,5-Diphenyloxazole Preparation Products

2,5-Diphenyloxazole Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:92-71-7)2,5-Diphenyloxazole

Número de pedido:sfd8342

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34

Precio ($):discuss personally

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:92-71-7)2,5-Diphenyloxazole

Número de pedido:A844321

Estado del inventario:in Stock

Cantidad:500g

Pureza:99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02

Precio ($):192.0

2,5-Diphenyloxazole Literatura relevante

-

1. Ring-opening of 2,5-diaryl-3-lithiofuransThomas L. Gilchrist,David P. J. Pearson J. Chem. Soc. Perkin Trans. 1 1976 989

-

2. Subject index

-

Prakash B. Rathod,Ashok K. Pandey,Sher Singh Meena,Anjali A. Athawale RSC Adv. 2016 6 21317

-

4. Energy transfer and oxygen quenching in solutions of 2.5-diphenyl oxazole in benzene, toluene, p-xylene and mesityleneC. Lloyd Braga,M. D. Lumb,J. B. Birks Trans. Faraday Soc. 1966 62 1830

-

Marie-Eve Lecavalier,Mathieu Goulet,Claudine Nì. Allen,Luc Beaulieu,Dominic Larivière Chem. Commun. 2013 49 11629

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos Heterocíclicos

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Azoles Fenilo-1,3-oxazoles

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Azoles oxazoles Fenilo-1,3-oxazoles

92-71-7 (2,5-Diphenyloxazole) Productos relacionados

- 1806-34-4(1,4-Bis(5-phenyl-2-oxazolyl)benzene)

- 2083-09-2(2,5-Bis(4-biphenylyl)oxazole)

- 846-63-9(2-(Naphthalen-1-yl)-5-phenyloxazole)

- 921880-56-0(N-2-(1H-indol-3-yl)ethyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 1517254-15-7(2-(3-aminocyclopentyl)acetic acid)

- 7215-16-9(1-Benzyl-3-phenylazetidine)

- 868213-66-5(5-bromo-N-{6-(propan-2-yl)sulfamoyl-1,3-benzothiazol-2-yl}pyridine-3-carboxamide)

- 217798-66-8(4-Amino-N-butyl-N-methylbenzenesulfonamide)

- 620547-29-7((2Z)-2-(2-methylphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 17676-19-6(Methyl 2,6-Dideoxy-α-D-ribo-hexopyranoside)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-71-7)2,5-Diphenyloxazole

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Jiangsu Xinsu New Materials Co., Ltd

(CAS:92-71-7)

Pureza:99%

Cantidad:25KG,200KG,1000KG

Precio ($):Informe